![molecular formula C17H28N2O3 B2391007 Methyl 2-(1-adamantylcarbamoylamino)-3-methylbutanoate CAS No. 1008212-39-2](/img/structure/B2391007.png)
Methyl 2-(1-adamantylcarbamoylamino)-3-methylbutanoate
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Overview
Description
Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is the simplest diamondoid (molecules that resemble a part of the structure of diamond). Adamantane molecules consists of three connected cyclohexane rings arranged in the “armchair” conformation . Adamantane derivatives, such as 2-(1-Adamantyl)-4-methylphenol, are used in the synthesis of various compounds .
Synthesis Analysis
Adamantane derivatives can be synthesized by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids using potassium carbonate in dimethylformamide medium at room temperature . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Molecular Structure Analysis
Adamantane-based compounds typically contain multiple bond types, including non-H bonds, multiple bonds, rotatable bonds, double bonds, aromatic bonds, and rings of various sizes . The adamantyl moiety can serve as an efficient building block to synthesize 2-oxopropyl benzoate derivatives with synclinal conformation with a looser-packed crystal packing system .Chemical Reactions Analysis
The key stage in constructing the carbon skeleton of adamantane-based molecules is the formation of the C-C bond between the adamantyl and other fragments. One of the most efficient contemporary methods of forming C-C bonds is provided by catalytic coupling by the Suzuki-Miyaura method .Physical And Chemical Properties Analysis
Adamantane is a solid at room temperature, with a melting point of 180 °C . It is characterized by its stability and resistance to thermal and chemical effects due to the strain-free, three-dimensional structure of its molecule .Mechanism of Action
While the mechanism of action for “Methyl 2-(1-adamantylcarbamoylamino)-3-methylbutanoate” is not specifically known, adamantane derivatives have been found to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Safety and Hazards
While specific safety and hazard information for “Methyl 2-(1-adamantylcarbamoylamino)-3-methylbutanoate” is not available, general precautions for handling adamantane-based compounds include handling in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .
Future Directions
properties
IUPAC Name |
methyl 2-(1-adamantylcarbamoylamino)-3-methylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-10(2)14(15(20)22-3)18-16(21)19-17-7-11-4-12(8-17)6-13(5-11)9-17/h10-14H,4-9H2,1-3H3,(H2,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTXLIKDRCDRCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)NC12CC3CC(C1)CC(C3)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-adamantylcarbamoylamino)-3-methylbutanoate |
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